(4-Methyl-2-nitrophenoxy)acetic acid

Description

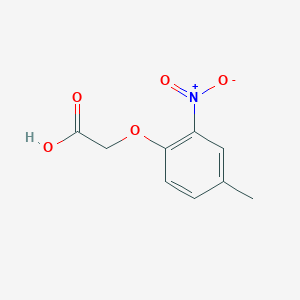

(4-Methyl-2-nitrophenoxy)acetic acid is an aromatic carboxylic acid derivative characterized by a phenoxy ring substituted with a nitro group (-NO₂) at the 2-position and a methyl group (-CH₃) at the 4-position, linked to an acetic acid moiety. Its structural features influence its acidity, solubility, and reactivity, making it a candidate for comparison with related compounds .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6-2-3-8(15-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGKCXXVJHRDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

(4-Methyl-2-nitrophenoxy)acetic acid is utilized in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to function as a biochemical tool in drug development processes.

Case Study: Antitubercular Activity

A study highlighted the synthesis of derivatives related to this compound, which demonstrated potent activity against Mycobacterium tuberculosis. The derivatives showed minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, indicating their potential as lead compounds for developing new antitubercular agents .

Agricultural Chemistry

This compound serves as an effective intermediate in the development of pesticides. Its ability to enhance the efficacy of agricultural products while minimizing environmental impact is crucial for sustainable farming practices.

Application Examples :

- Development of safer pesticides that target specific pests without harming beneficial organisms.

- Formulation of herbicides with reduced toxicity profiles.

Polymer Science

In polymer science, this compound acts as a functional monomer, contributing to the production of specialty polymers. These polymers are essential for applications in coatings, adhesives, and sealants.

Benefits :

- Improved thermal stability and flame resistance of materials.

- Enhanced mechanical properties leading to longer-lasting products.

Analytical Chemistry

The compound is also employed as a reagent in various analytical methods, aiding researchers in the detection and quantification of other chemical substances.

Applications :

- Used in chromatographic techniques for separating complex mixtures.

- Acts as a standard in spectroscopic analyses, improving accuracy and reliability of results.

Data Summary

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Synthesis of antitubercular agents | MIC values: 4 - 64 μg/mL against M. tuberculosis |

| Agricultural Chemistry | Pesticide intermediates | Safer formulations for crop protection |

| Polymer Science | Functional monomer for specialty polymers | Enhanced thermal stability and performance |

| Analytical Chemistry | Reagent for detection and quantification | Improved accuracy in laboratory results |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

2-(2-Methyl-4-nitrophenoxy)acetic Acid (CAS 861296-08-4)

- Structure : Nitro group at 4-position, methyl at 2-position.

- Impact : The nitro group’s electron-withdrawing effect is amplified in the para position, increasing the acetic acid’s acidity (pKa ~2.5–3.0) compared to the ortho-nitro derivative. The methyl group’s electron-donating effect slightly counteracts this, leading to moderate solubility in polar solvents .

- Applications : Used in coordination polymers for metal ion sequestration due to enhanced acidity .

2-(2,6-Dichloro-4-nitrophenoxy)acetic Acid (CAS 2300-67-6)

- Structure : Additional chlorine atoms at 2- and 6-positions.

- Impact : Chlorine’s strong electron-withdrawing effect further increases acidity (pKa ~1.8–2.2) and reduces solubility in water. The steric hindrance from chlorine limits its use in certain reactions .

- Applications : Explored in herbicide formulations for its stability and reactivity .

2-(4-Methoxy-2-nitrophenoxy)acetic Acid (CAS 20876-30-6)

- Structure : Methoxy (-OCH₃) at 4-position instead of methyl.

- Impact: Methoxy’s electron-donating nature reduces the nitro group’s electron withdrawal, raising pKa (~3.5–4.0). Increased solubility in organic solvents like ethanol .

- Applications : Intermediate in pharmaceutical synthesis where controlled acidity is critical .

2-(4-Methyl-2-nitrophenoxy)propanoic Acid (CAS 514801-24-2)

Key Data Comparison

| Compound | pKa Range | Solubility (mg/mL) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| (4-Methyl-2-nitrophenoxy)acetic acid | 2.5–3.0 | 15–20 (H₂O) | 145–148 | Ligand in metal coordination |

| 2-(2-Methyl-4-nitrophenoxy)acetic acid | 2.5–3.0 | 10–15 (H₂O) | 138–142 | Adsorbents for U(VI) recovery |

| 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid | 1.8–2.2 | 5–8 (H₂O) | 162–165 | Herbicides, corrosion inhibitors |

| 2-(4-Methoxy-2-nitrophenoxy)acetic acid | 3.5–4.0 | 25–30 (EtOH) | 120–124 | Pharmaceutical intermediates |

| 2-(4-Methyl-2-nitrophenoxy)propanoic acid | 2.8–3.3 | 8–12 (H₂O) | 130–134 | Drug delivery systems |

Reactivity and Functional Behavior

- Coordination Chemistry: this compound’s carboxylate group (-COO⁻) forms stable complexes with transition metals (e.g., UO₂²⁺). The ortho-nitro group enhances electron withdrawal, improving ligand strength compared to methoxy analogs .

- Adsorption Efficiency: In uranium recovery, nitro-substituted analogs exhibit higher adsorption capacities (32.6 mg/g for ASBB) than non-nitro derivatives due to stronger electrostatic interactions with U(VI) species like (UO₂)₃(OH)₅⁺ .

- Synthetic Flexibility : Methyl and methoxy groups allow for regioselective modifications, enabling tailored reactivity in cross-coupling reactions .

Mechanistic Insights from Spectroscopic Studies

- FTIR Analysis: Nitro and carboxylate groups in this compound show characteristic peaks at 1384 cm⁻¹ (C-O symmetric stretch) and 1700 cm⁻¹ (C=O stretch). Shifts in these peaks upon metal coordination confirm monodentate binding via -COO⁻ .

- XPS Data: Binding energies of 382.5 eV (U4f₇/₂) in ASBB-U complexes indicate non-redox interactions, contrasting with redox-active ligands like polydopamine .

Preparation Methods

Traditional Synthesis via Williamson Ether Formation

The Williamson ether synthesis remains a cornerstone for constructing phenoxyacetic acid derivatives. This method involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid in the presence of a base, typically sodium hydroxide or potassium carbonate. The phenolic oxygen acts as a nucleophile, displacing chloride from chloroacetic acid to form the ether linkage.

Reaction Conditions and Optimization

A representative procedure involves dissolving 4-methyl-2-nitrophenol (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen, followed by the addition of sodium hydride (1.2 equiv) to generate the phenoxide ion. Chloroacetic acid (1.1 equiv) is then introduced, and the mixture is stirred at 80°C for 12 hours. Workup includes acidification with dilute HCl and extraction with ethyl acetate, yielding the crude product, which is purified via recrystallization from ethanol/water.

Challenges and Limitations

While this method offers simplicity, regioselective nitration of the precursor 4-methylphenol remains a bottleneck. Traditional nitration using mixed acids (H₂SO₄/HNO₃) often leads to over-nitration or oxidation side products, necessitating careful temperature control (0–5°C).

Palladium-Catalyzed Nitration and Etherification

Recent advances leverage transition-metal catalysis to enhance nitration selectivity. A protocol adapted from the synthesis of 4-methyl-2-nitroaniline employs tert-butyl nitrite (TBN) and palladium acetate in 1,4-dioxane at 90°C.

Procedure and Mechanistic Insights

4-Methylphenol is first protected as its ethyl carbamate derivative to prevent oxidation. Subsequent nitration with TBN and Pd(OAc)₂ introduces the nitro group at the ortho position with 80% yield. Deprotection under acidic conditions regenerates the phenol, which undergoes etherification with bromoacetic acid using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Advantages Over Classical Methods

This approach minimizes poly-nitration byproducts and operates under milder conditions compared to mixed-acid systems. The use of air as an oxidant enhances sustainability, though scalability remains limited by catalyst costs.

Industrial-Scale Carboxylation Strategies

Patent literature describes a carboxylation route for analogous nitrophenylacetic acids, adaptable to (4-methyl-2-nitrophenoxy)acetic acid synthesis. The method involves sodium-mediated rearrangement and CO₂ incorporation.

Key Steps and Process Optimization

- Sodium Intermediates : 4-Methyl-2-nitrochlorobenzene reacts with metallic sodium in cyclohexane at 15°C to form a sodium cresylate intermediate.

- Rearrangement : Heating to 95°C induces a Sommelet-Hauser rearrangement, yielding 4-methyl-2-nitrobenzyl sodium.

- Carboxylation : Treatment with CO₂ gas (0.8 L/min, 45°C, 3 hours) generates the sodium salt of the target acid, which is acidified to precipitate the product.

Performance Metrics

This method achieves yields exceeding 96% with minimal byproducts, attributed to the stoichiometric use of sodium and controlled gas flow rates. However, the requirement for anhydrous conditions and specialized equipment limits its adoption in small-scale laboratories.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the discussed methodologies:

| Method | Starting Materials | Conditions | Yield | Pros/Cons |

|---|---|---|---|---|

| Williamson Ether | 4-Methyl-2-nitrophenol, Chloroacetic acid | DMF, 80°C, 12h | 70–75% | Simple but requires pre-nitrated phenol |

| Palladium-Catalyzed | 4-Methylphenol, TBN, Pd(OAc)₂ | 1,4-Dioxane, 90°C, 6h | 80% | High selectivity; costly catalysts |

| Sodium Carboxylation | 4-Methyl-2-nitrochlorobenzene, CO₂ | Cyclohexane, 95°C, 5h | 96% | High yield; industrial scalability |

Q & A

Q. How does steric hindrance from the methyl group affect the reactivity of the phenoxy ring in this compound?

- Methodological Answer : The methyl group at C4 introduces steric bulk, reducing accessibility for electrophilic substitution at adjacent positions. Kinetic studies (e.g., Hammett plots) compare reaction rates with/without methyl substitution. Computational steric maps (e.g., using PyMol) visualize hindered regions, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.